3-Hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-Hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with a molecular weight of 235.59 . It is available in the form of a powder .
Synthesis Analysis
Two efficient synthetic methods for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported . These methods start from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F3NO3.ClH/c7-6(8,9)5(13)1-4(10,2-5)3(11)12;/h13H,1-2,10H2,(H,11,12);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
- Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid have been synthesized from 1,3-dibromoacetone dimethyl ketal, with the transformation of the acid moiety into the trifluoromethyl group as a key step (Radchenko et al., 2009).
Applications in Medical Imaging
- Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, was synthesized for use in positron emission tomography (PET) imaging, demonstrating potential for tumor delineation (Shoup & Goodman, 1999).
Isolation from Natural Sources
- cis-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acid was isolated from Atelia herbert-smithii Pittier (Leguminosae) and its structure was determined by spectroscopic and X-ray crystallographic methods (Austin et al., 1987).
Photocycloadditions and Chiral Applications
- Chiral α- and β-hydroxy acids were used as tether groups for intramolecular and diastereoselective [2 + 2] photocycloaddition of 3-oxocyclohexene carboxylic acid derivatives, showing potential in stereocontrolled organic synthesis (Faure et al., 2002).
Tumor Imaging with PET
- The non-natural amino acid anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) has shown promise for tumor imaging with PET, with an improved synthesis method suitable for large-scale preparations and human use (McConathy et al., 2003).
Organometallic Applications
- Modifications of substituents in ligands based on 3-hydroxy-1,1-cyclobutanedicarboxylic acid were explored to design effective drugs for cancer treatment, highlighting the versatility of this compound in medicinal chemistry (Pavlova et al., 2023).
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(4(11)12)1-3(10)2-5/h3,10H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAALFSYNWEYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
CAS RN |
2228331-04-0, 2416234-23-4 |
Source
|
Record name | 3-hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1s,3s)-3-hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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